molecular formula C21H26N4O2 B6969279 1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea

1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea

Cat. No.: B6969279
M. Wt: 366.5 g/mol
InChI Key: YNHYCEQXLNKPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted diol, under acidic or basic conditions.

    Pyridine and pyrrolidine coupling: The pyridine and pyrrolidine moieties can be introduced through nucleophilic substitution reactions, often using halogenated pyridine and pyrrolidine derivatives.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Used in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(2-Phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-phenyloxan-4-yl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-21(24-18-9-6-11-22-20(18)25-12-4-5-13-25)23-17-10-14-27-19(15-17)16-7-2-1-3-8-16/h1-3,6-9,11,17,19H,4-5,10,12-15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHYCEQXLNKPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)NC(=O)NC3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.